N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a synthetic compound that incorporates both isoxazole and oxadiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of action
Compounds with similar structures, such as isoxazole derivatives, have been used in the synthesis of anticancer agents . They often target proteins involved in cell growth and proliferation, such as heat shock proteins (HSP90) and tubulin .
Mode of action
These compounds typically interact with their targets by binding to the active site, inhibiting the protein’s function and leading to cell death .
Biochemical pathways
The affected pathways often involve cell growth and proliferation. Inhibition of these pathways can lead to cell cycle arrest and apoptosis .
Result of action
The molecular and cellular effects of these compounds often involve the induction of cell cycle arrest and apoptosis, leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under basic conditions to form the isoxazole ring.
Formation of the Oxadiazole Ring: This involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling of the Two Rings: The final step involves coupling the isoxazole and oxadiazole rings through an oxalamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(isoxazol-3-yl)-N’-(5-methyl-1,3,4-oxadiazol-2-yl)urea
- N-(isoxazol-3-yl)-N’-(5-methyl-1,3,4-oxadiazol-2-yl)thiourea
- N-(isoxazol-3-yl)-N’-(5-methyl-1,3,4-oxadiazol-2-yl)carbamate
Uniqueness
N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is unique due to its specific combination of isoxazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c1-5-12-13-7(18-5)4-10-8(15)9(16)11-6-2-3-17-14-6/h2-3H,4H2,1H3,(H,10,15)(H,11,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPFQVOBUUKFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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